molecular formula C14H21NO15SNa2 B232589 (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine CAS No. 155271-55-9

(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine

Cat. No. B232589
CAS RN: 155271-55-9
M. Wt: 429.4 g/mol
InChI Key: ASQMWQITGQMCQB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine, also known as DMSX, is a xanthine derivative that has been widely used in scientific research. DMSX is a potent and selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mechanism of Action

(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine exerts its pharmacological effects by inhibiting PDEs, which leads to an increase in intracellular levels of cAMP and cGMP. This increase in cyclic nucleotides can activate downstream signaling pathways, such as protein kinase A (PKA) and protein kinase G (PKG), which can modulate various cellular processes. For example, PKA and PKG can phosphorylate ion channels, receptors, and transcription factors, which can alter neuronal excitability, gene expression, and cell proliferation.
Biochemical and Physiological Effects
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine can also enhance the release of neurotransmitters such as dopamine and acetylcholine, which can modulate synaptic transmission and plasticity. In addition, (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine can reduce platelet aggregation and thrombus formation, which can improve blood flow and prevent thrombotic events.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine in lab experiments is its high potency and selectivity for PDEs. (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine can effectively inhibit PDEs at nanomolar concentrations, which allows for precise modulation of cyclic nucleotide signaling. Another advantage of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine is its stability and solubility in aqueous solutions, which facilitates its use in in vitro and in vivo experiments. However, one limitation of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine is its potential off-target effects, as PDEs are involved in multiple cellular processes. Therefore, careful control experiments and validation of results are necessary when using (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine as a pharmacological tool.

Future Directions

There are several future directions for research on (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine and PDE inhibitors. One direction is to explore the therapeutic potential of PDE inhibitors in various diseases, such as neurodegenerative disorders, cardiovascular diseases, and cancer. Another direction is to identify novel PDE isoforms and develop isoform-specific inhibitors, which can improve the selectivity and efficacy of PDE inhibitors. Additionally, the development of new imaging and biosensor technologies can enable real-time monitoring of cyclic nucleotide signaling in live cells and tissues, which can provide valuable insights into the spatiotemporal dynamics of PDE regulation.

Synthesis Methods

The synthesis of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine involves the reaction of 3,7-dimethylxanthine with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine. The purity of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine has been used in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine has been used to study the role of PDEs in synaptic plasticity, learning, and memory. In cardiovascular research, (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine has been used to investigate the effects of PDE inhibitors on vasodilation, platelet aggregation, and cardiac function. In cancer research, (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine has been used to evaluate the potential of PDE inhibitors as anticancer agents.

properties

CAS RN

155271-55-9

Product Name

(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine

Molecular Formula

C14H21NO15SNa2

Molecular Weight

429.4 g/mol

IUPAC Name

8-[(E)-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C20H23N5O6/c1-6-23-18-17(19(26)24(7-2)20(23)27)22(3)16(21-18)9-8-12-10-14(30-4)15(31-5)11-13(12)25(28)29/h8-11H,6-7H2,1-5H3/b9-8+

InChI Key

ASQMWQITGQMCQB-CMDGGOBGSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C

synonyms

1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(4,5-dimethoxy-2-nit rophenyl)ethenyl)-7-methyl-, (E)-

Origin of Product

United States

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